molecular formula C16H26OSi B13978399 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- CAS No. 340165-30-2

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-

Cat. No.: B13978399
CAS No.: 340165-30-2
M. Wt: 262.46 g/mol
InChI Key: HQEQHSSHKFCSTG-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is an organosilicon compound with the molecular formula C16H26OSi. This compound is characterized by the presence of a silane group bonded to a 1-phenyl-3-butenyl group through an oxygen atom. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- typically involves the reaction of a silane precursor with a 1-phenyl-3-butenyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-phenyl-3-butenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane derivatives, each with varying functional groups depending on the reagents used.

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential use in modifying biological molecules and surfaces to enhance their properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and adhesion.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (1,1-dimethylethyl)diphenyl[(3-phenyl-2-propenyl)oxy]-
  • Silane, (1,1-dimethylethyl)[(1-ethoxyethenyl)oxy]dimethyl-
  • Silane, (1,1-dimethylethyl)dimethyl[(3-phenyl-2-propenyl)oxy]-

Uniqueness

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar silane compounds. Its ability to form stable bonds with a variety of substrates makes it particularly valuable in applications requiring strong adhesion and surface modification.

Properties

IUPAC Name

tert-butyl-dimethyl-(1-phenylbut-3-enoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OSi/c1-7-11-15(14-12-9-8-10-13-14)17-18(5,6)16(2,3)4/h7-10,12-13,15H,1,11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQHSSHKFCSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459519
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340165-30-2
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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